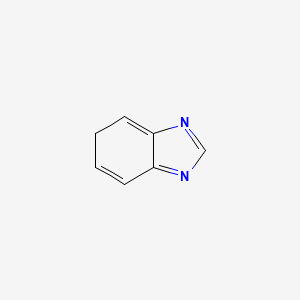

5H-Benzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

41028-74-4 |

|---|---|

Molecular Formula |

C7H6N2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

5H-benzimidazole |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1,3-5H,2H2 |

InChI Key |

WFQQOWDFMDPMQL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=NC=NC2=C1 |

Origin of Product |

United States |

Contextual Significance of Benzimidazole in Modern Chemistry

Benzimidazole (B57391), a bicyclic heterocyclic compound resulting from the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, holds a position of considerable significance in modern chemistry. wisdomlib.orgthieme-connect.com Its unique structural framework, featuring two nitrogen atoms, imparts it with amphoteric properties and the ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.govchemijournal.com These characteristics make the benzimidazole scaffold a privileged structure in medicinal chemistry, serving as a foundational component for a wide array of pharmacologically active agents. nih.govdoaj.org The versatility of the benzimidazole nucleus allows for extensive chemical modifications, enabling the synthesis of derivatives with tailored biological activities. impactfactor.orgijpsjournal.com Consequently, benzimidazole-based compounds are integral to the development of drugs targeting a broad spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govbenthamdirect.comresearchgate.net

The importance of benzimidazole extends beyond pharmaceuticals into materials science, where its derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and as chemosensors. amazon.com The structural rigidity and electron-rich nature of the benzimidazole system contribute to the desirable electronic and photophysical properties of these materials. amazon.com

Evolution of Research Perspectives on Benzimidazole Systems

The scientific journey of benzimidazole (B57391) began in 1872 with the first synthesis reported by Hoebrecker. chemijournal.com However, it was not until the mid-20th century that significant interest in its biological potential emerged, particularly with the discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole as a key structural component of vitamin B12. chemijournal.comresearchgate.net This finding catalyzed a surge in research focused on exploring the pharmacological applications of benzimidazole derivatives.

Early research primarily centered on the anthelmintic properties of benzimidazoles, leading to the development of highly successful drugs like thiabendazole (B1682256) in 1961. ijarsct.co.in Over the subsequent decades, the scope of investigation broadened dramatically. Researchers began to uncover a wide range of biological activities, including antiviral, antifungal, anticancer, and antihypertensive effects. ijpsjournal.comresearchgate.netijarsct.co.in This diversification was driven by advancements in synthetic methodologies, which allowed for the creation of extensive libraries of substituted benzimidazoles. thieme-connect.com

In recent years, research has shifted towards more sophisticated approaches. The advent of green chemistry principles has led to the development of more sustainable and efficient synthetic routes, such as microwave-assisted and solid-phase synthesis. thieme-connect.comijpsjournal.com Furthermore, computational tools and techniques like molecular docking are now routinely employed to rationally design benzimidazole derivatives with enhanced potency and selectivity for specific biological targets. nih.govscholarsresearchlibrary.com This evolution reflects a transition from broad screening to a more targeted and mechanism-driven approach to drug discovery.

Scope and Interdisciplinary Relevance of Current Academic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of benzimidazole derivatives, offering detailed insights into the chemical environment of atomic nuclei. afjbs.com

Advanced 1D and 2D NMR Techniques for Structural Elucidation

The precise structure of novel benzimidazole compounds is routinely confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. researchgate.netomicsonline.org 1H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while 13C NMR elucidates the carbon framework. derpharmachemica.comuomustansiriyah.edu.iq For instance, in newly synthesized benzimidazole derivatives, the structures are often confirmed by 1D and 2D NMR spectroscopy, alongside other techniques like IR and high-resolution mass spectrometry. researchgate.net

Advanced 2D NMR experiments are indispensable for resolving complex structures. ipb.ptresearchgate.net Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.netugm.ac.id These methods are crucial for the unambiguous assignment of all proton and carbon signals, especially in intricately substituted benzimidazole systems. ugm.ac.id For example, the complete assignment of a novel benzimidazole derivative was achieved using a combination of COSY, HMQC (a precursor to HSQC), and HMBC experiments. ugm.ac.id The use of these techniques allows for the differentiation of regioisomers and the precise determination of substituent positions on the benzimidazole core. ipb.pt

The phenomenon of tautomerism in N-unsubstituted benzimidazoles, where a proton can reside on either of the two nitrogen atoms, can be investigated using 13C NMR. mdpi.comnih.gov In solution, rapid proton exchange often leads to a time-averaged spectrum, resulting in a C2 symmetry where C4 and C7, as well as C5 and C6, become chemically equivalent. nih.gov However, in certain solvents or in the solid state, this tautomerism can be "blocked," leading to distinct signals for these carbons. researchgate.netbeilstein-journals.org The chemical shift differences between these carbons can be used to estimate the tautomeric equilibrium in solution. mdpi.com

NMR for Conformational Analysis and Dynamic Processes

NMR spectroscopy is also a powerful tool for studying the conformational preferences and dynamic processes in benzimidazole systems. The existence of conformers, such as synperiplanar and antiperiplanar forms in N-acylhydrazone derivatives of benzimidazole, can be identified and quantified through NMR spectral analysis. figshare.comtandfonline.com The observation of separate sets of signals for different conformers in 1H and 13C NMR spectra indicates a slow exchange on the NMR timescale. tandfonline.com

Dynamic NMR studies can also provide information on the rates of prototropic exchange in tautomeric benzimidazoles. researchgate.netbeilstein-journals.org By analyzing the line shapes of NMR signals at different temperatures, the activation energy for the proton transfer process can be determined.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are vital for identifying functional groups and probing the vibrational modes within benzimidazole molecules. afjbs.comjconsortium.com

Detailed Vibrational Mode Assignment and Interpretation

The vibrational spectra of benzimidazoles are characterized by a series of distinct absorption bands corresponding to specific molecular vibrations. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. jconsortium.commersin.edu.trresearchgate.net

Key vibrational modes for the benzimidazole ring system include:

N-H Stretching: The N-H stretching vibration typically appears in the region of 3000-3500 cm-1. mersin.edu.tr In many benzimidazole derivatives, this band is observed between 3200-3400 cm-1. afjbs.com The exact position can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are generally found in the 3000-3100 cm-1 range. afjbs.comjconsortium.com

C=N Stretching: The C=N stretching vibration of the imidazole (B134444) ring is typically observed in the 1600-1650 cm-1 region. afjbs.com

C-C Stretching: Aromatic C-C stretching vibrations give rise to bands in the 1400-1600 cm-1 range. mdpi.com

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the benzimidazole ring occur at lower frequencies. jconsortium.com

The following table summarizes the characteristic vibrational frequencies for benzimidazole derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| N-H Stretching | 3000-3500 | mersin.edu.tr |

| Aromatic C-H Stretching | 3000-3100 | afjbs.comjconsortium.com |

| C=N Stretching | 1600-1650 | afjbs.com |

| C-C Aromatic Stretching | 1400-1600 | mdpi.com |

Analysis of Hydrogen Bonding and Intermolecular Interactions

Vibrational spectroscopy is particularly sensitive to the presence of hydrogen bonds. mersin.edu.tracs.org Intermolecular hydrogen bonding in benzimidazoles, often involving the N-H group, leads to a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching band. mersin.edu.trresearchgate.netnih.gov For example, the spectrum of 2-ethyl-1H-benzo[d]imidazole shows strong, broad bands in the 3200-2400 cm-1 range, indicative of polymeric association through intermolecular hydrogen bonding. mersin.edu.tr

The analysis of these spectral shifts, often in conjunction with theoretical calculations, allows for a detailed understanding of the nature and strength of hydrogen bonding networks in the solid state. researchgate.netacs.org This information is crucial for understanding the crystal packing and supramolecular architecture of benzimidazole systems. mdpi.commdpi.com

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the molecular formula of newly synthesized benzimidazole derivatives. afjbs.comfigshare.comnih.gov HRMS provides highly accurate mass measurements, which can be used to distinguish between compounds with very similar molecular weights, such as isomers. afjbs.com

The fragmentation patterns observed in the mass spectrum also provide valuable structural information, helping to confirm the connectivity of the molecule. afjbs.com Time-of-flight (ToF) mass spectrometry is a common platform for HRMS, offering high specificity and the ability to propose likely elemental compositions for unknown compounds. waters.com The combination of accurate mass measurement of the precursor ion and its fragment ions allows for confident structural confirmation. waters.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of benzimidazole and its derivatives is typically characterized by distinct absorption bands corresponding to π→π* transitions. ekb.egsemanticscholar.org For the parent benzimidazole, these transitions are observed in the ultraviolet region, with notable absorption maxima around 245 nm, 271 nm, and 278 nm in aqueous solutions. nih.gov The vapor absorption spectrum of benzimidazole shows a strong origin band at 36,023 cm⁻¹ (approximately 277.6 nm). cdnsciencepub.com

The electronic conjugation within the benzimidazole ring system, which comprises a fused benzene (B151609) and imidazole ring, is the primary determinant of its UV-Vis absorption profile. This extended π-electron system allows for delocalization of electrons across both rings, influencing the energy required for electronic excitation. Substituents on the benzimidazole core can significantly alter the absorption spectrum by extending or perturbing this conjugation. For instance, the introduction of an alkyl group can lead to a shift in the absorption bands, which is attributed to an increase in chromophore conjugation through hyperconjugation. semanticscholar.org

The possible electronic transitions in the benzimidazole ring are of the n-π* and π-π* types. ekb.eg However, it has been noted that the benzimidazole system often does not exhibit a distinct n-π* transition. ekb.eg The observed bands are therefore predominantly assigned to π-π* transitions within the aromatic system. ekb.eg The presence of multiple absorption bands can sometimes be attributed to the existence of tautomeric forms of the benzimidazole derivatives. ekb.eg

X-ray Crystallography for Precise Three-Dimensional Structural Data

The crystal structure of benzimidazole reveals a planar molecule. researchgate.net The bond lengths and angles within the benzimidazole moiety are well-established and serve as a reference for substituted derivatives. For example, in a derivative, the C-N bond lengths within the imidazole ring, N1-C2 and N2-C2, were found to be 1.356(4) Å and 1.325(4) Å, respectively. semanticscholar.org The bond lengths and angles are generally in good agreement with those observed in other benzimidazole derivatives. semanticscholar.orgjsac.or.jp

Table 1: Selected Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1878(3) |

| b (Å) | 16.0000(5) |

| c (Å) | 18.0000(6) |

| α (°) | 90.00 |

| β (°) | 95.00 |

| γ (°) | 90.00 |

Note: Data presented for a representative benzimidazole derivative for illustrative purposes. researchgate.net

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. researchgate.net These interactions are crucial in determining the physical properties of the solid-state material.

In many benzimidazole derivatives, hydrogen bonding plays a significant role in the crystal packing. iucr.org For instance, intermolecular hydrogen bonds can link molecules into dimers, chains, or more complex three-dimensional networks. semanticscholar.orgmdpi.com The N-H group of the imidazole ring is a common hydrogen bond donor, while the imine nitrogen atom can act as an acceptor.

π-π stacking interactions between the aromatic rings of adjacent benzimidazole molecules are also a prevalent feature in their crystal structures. semanticscholar.orgresearchgate.net These interactions contribute to the stability of the crystal lattice and can influence the electronic properties of the material. The distance between the centroids of the interacting rings is a key parameter in characterizing these interactions. jsac.or.jp The combination of hydrogen bonding and π-π stacking leads to the formation of diverse and intricate supramolecular assemblies. researchgate.netresearchgate.netosti.gov

Computational and Theoretical Chemistry of Benzimidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of benzimidazole (B57391) derivatives to predict their geometries, electronic characteristics, and spectroscopic properties. ekb.eg Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) or 6-311G** to perform these calculations. sci-hub.boxnih.gov

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the benzimidazole molecule, known as its optimized geometry. By minimizing the total energy of the system, theoretical calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov

For the benzimidazole core, calculations show that the introduction of substituents, such as an alkyl group at the N-position, has a minimal effect on the C-N bond lengths and the C-N-C and N-C-N angles within the imidazole (B134444) ring. nih.gov Theoretical bond lengths for C-C bonds in the phenyl ring typically fall in the range of 1.390 to 1.410 Å, consistent with experimental data for similar aromatic systems. sapub.org The planarity or non-planarity of the molecule and its derivatives can be understood through potential energy surface scans. esisresearch.org

Table 1: Selected Theoretical and Experimental Geometrical Parameters of Benzimidazole Derivatives This table presents a comparison of bond lengths and angles for the benzimidazole core, calculated using DFT methods and determined experimentally, as reported in various studies.

| Parameter | Bond/Angle | DFT Calculated Value | Experimental Value | Reference |

| Bond Length | C1-N26 | 1.386 Å | 1.391 Å | nih.gov |

| Bond Length | C2-N27 | 1.387 Å | 1.367 Å | nih.gov |

| Bond Length | C7-N26 | 1.377 Å | - | nih.gov |

| Bond Length | C7-N27 | 1.306 Å | - | nih.gov |

| Bond Angle | N26-C7-N27 | 113.4° | - | nih.gov |

| Bond Angle | C2-N27-C7 | 104.9° | - | nih.gov |

| Bond Angle | C1-N26-C7 | 106.8° | - | nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. sapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for characterizing molecular stability and conductivity; a smaller gap suggests higher reactivity and easier electronic transitions. sru.ac.ir

In benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO may be localized on substituents, indicating the potential for intramolecular charge transfer upon excitation. The energy gap can be influenced by the nature and position of substituents on the benzimidazole core. sci-hub.box This analysis helps in understanding the charge transfer mechanisms within the molecule. esisresearch.orgnih.gov

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Benzimidazole Derivatives This table showcases typical HOMO energy, LUMO energy, and the corresponding energy gap (ΔE) for different benzimidazole compounds as calculated by DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

| Benzimidazole Derivative 1 | -6.12 | -1.54 | 4.58 | sci-hub.box |

| Benzimidazole Derivative 2 | -5.98 | -1.77 | 4.21 | sci-hub.box |

| 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole | -8.76 | -4.01 | 4.75 | nih.gov |

| Diiodobis(benzimidazole)Co(II) Complex | -5.44 | -2.99 | 2.45 | sapub.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface. nih.gov

In a typical MEP map of a benzimidazole derivative, negative potential regions (usually colored red) are localized over electronegative atoms, such as the pyridine-type nitrogen atom of the imidazole ring, indicating sites susceptible to electrophilic attack. sci-hub.boxnih.gov Conversely, positive potential regions (colored blue) are generally found around hydrogen atoms, particularly the N-H proton, highlighting sites for nucleophilic attack. nih.gov The MEP analysis thus provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. sci-hub.boxnih.gov

DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.gov These theoretical frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational modes. nih.govresearchgate.net A close agreement between the calculated and experimental spectra validates the computational model and allows for a confident interpretation of the spectral features. nih.gov

For benzimidazole derivatives, characteristic vibrational modes include the N-H stretching vibration, which is sensitive to hydrogen bonding, and the C=N stretching modes of the imidazole ring. researchgate.netmdpi.com Theoretical calculations can predict the position of these bands and how they shift upon substitution. researchgate.net For example, the N-H stretching mode in 5-nitro-2-phenoxymethyl benzimidazole is observed as a doublet in the experimental IR spectrum, a feature that can be explained by computational analysis indicating a weakening of the N-H bond. researchgate.net The analysis of potential energy distribution (PED) helps in assigning the calculated frequencies to specific molecular vibrations. mdpi.com

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes in Benzimidazole Derivatives This table provides a correlation between theoretical (scaled) and experimental vibrational frequencies for significant functional groups in benzimidazole compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (FT-IR) | Reference |

| N-H Stretch | 3544 | 3548 | esisresearch.org |

| C-H Stretch (Aromatic) | 3123-3009 | 2919, 2858 | mdpi.com |

| C=N Stretch | 1520 | 1518 | esisresearch.org |

| C-C Stretch (Aromatic) | 1588, 1279 | - | mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and popular method for studying the properties of electronically excited states. semanticscholar.orgrsc.orguci.edu TD-DFT is widely used to calculate vertical excitation energies, oscillator strengths, and other properties related to a molecule's response to electromagnetic radiation, making it an invaluable tool for interpreting electronic spectra. uci.edursc.org

TD-DFT calculations allow for the simulation of UV-Visible absorption and emission spectra by determining the energies of electronic transitions from the ground state to various excited states. sci-hub.boxnih.gov The calculations provide the excitation energy (often expressed as wavelength, λ) and the oscillator strength (f), which is a measure of the transition's intensity. nih.gov These simulated spectra can be compared directly with experimental results to assign the observed absorption bands to specific electronic transitions, such as π-π* or n-π* transitions. sci-hub.box

For benzimidazole, electronic transitions are often associated with the π-systems of the benzene (B151609) and imidazole rings. sci-hub.box For instance, absorption bands observed around 274-281 nm in some derivatives have been attributed to π-π* transitions within the benzimidazole moiety. sci-hub.box TD-DFT can also be used to investigate the influence of solvents on electronic spectra by incorporating solvent models into the calculations. sci-hub.box Furthermore, the theory helps in understanding complex photophysical processes like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) by mapping the potential energy surfaces of the excited states. acs.org

Table 4: Representative TD-DFT Calculated Electronic Transitions for Benzimidazole Derivatives This table lists calculated maximum absorption wavelengths (λmax), oscillator strengths (f), and the corresponding transition assignments for various benzimidazole compounds in solution.

| Compound | Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment | Reference |

| Benzimidazole Derivative (1) | Ethanol | 303 | 0.50 | HOMO -> LUMO (π-π) | sci-hub.box |

| Benzimidazole Derivative (2) | Ethanol | 311 | 0.53 | HOMO -> LUMO (π-π) | sci-hub.box |

| 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole | Vacuum | 285 | 0.09 | HOMO-1 -> LUMO | esisresearch.org |

| 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole | Vacuum | 275 | 0.22 | HOMO -> LUMO | esisresearch.org |

Theoretical Studies of Intermolecular Interactions

The supramolecular architecture and resulting material properties of benzimidazole-based systems are largely governed by a complex network of intermolecular interactions. Computational and theoretical chemistry provide powerful tools to dissect and quantify these non-covalent forces. Methodologies such as Density Functional Theory (DFT), Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in elucidating the nature and strength of these interactions. nih.govresearchgate.netacs.org DFT calculations are frequently employed to estimate the interaction energies between molecules, offering quantitative insights into the stability of different molecular arrangements. nih.govnih.gov Hirshfeld surface analysis is a valuable graphical tool used to explore and visualize intermolecular contacts, providing a qualitative and quantitative summary of the interactions within a crystal structure. nih.govresearchgate.netrsc.org

Quantification of Hydrogen Bonding Strengths and Networks

Hydrogen bonding is a predominant intermolecular force in benzimidazole systems, critically influencing their structure and function. The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and an acceptor (the imine nitrogen atom), allowing for the formation of robust hydrogen-bonded networks. Theoretical studies have been crucial in quantifying the strength and geometric properties of these bonds.

DFT calculations are a primary method for estimating the strength of hydrogen bonds. For instance, in studies of substituted benzimidazoles, the interaction energies of O—H⋯N hydrogen bonds have been calculated to understand the formation of molecular chains in the solid state. nih.gov These calculations can decompose the interaction energy into components like electrostatic and dispersive forces, revealing the fundamental nature of the bond. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) analysis offers another layer of detail by examining the topology of the electron density (ρ) at bond critical points (BCPs) to characterize and distinguish between covalent and non-covalent interactions. acs.org The values of the electron density and its Laplacian (∇²ρ) at the BCP of a hydrogen bond are used to quantify its strength and nature. acs.org

Computational studies also provide precise geometric parameters for hydrogen bonds. Theoretical calculations using the B3LYP functional with the 6-311++G(d,p) basis set, for example, have been used to predict bond lengths and angles in benzimidazole derivatives, which show good agreement with experimental X-ray diffraction data. mdpi.comresearchgate.net These studies confirm the distortion and planarity of different parts of the molecule and the specific geometries of the hydrogen bonds they form. mdpi.com

Table 1: Calculated Hydrogen Bond Parameters in Benzimidazole Derivatives

| Interacting Atoms | Bond Length (Calculated) | Bond Angle (Calculated) | Method |

|---|---|---|---|

| O-H | 0.968 Å | N/A | B3LYP/6-311++G(d,p) mdpi.com |

Note: Specific values can vary significantly depending on the molecular system and computational method.

Analysis of Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, π-stacking (or π–π interactions) is a critical non-covalent force that directs the self-assembly of benzimidazole molecules. The planar, aromatic structure of the benzimidazole ring system facilitates these interactions, which are vital in crystal engineering and the formation of functional materials. rsc.orgacs.org

Theoretical calculations have shown that parallel stacking of two benzimidazole molecules is an energetically favorable arrangement, driven by the extensive π-system. acs.org The strength of these interactions can be significant, influencing properties like electronic transport in molecular junctions. acs.org Computational studies on furan-substituted benzimidazoles have partitioned interaction energies, quantifying the π-π component to be 24.1 kJ mol⁻¹. nih.gov These studies, using DFT with basis set superposition energy corrections, can determine optimal geometries, including interplanar spacing and slip distances along molecular axes, for π-stacked dimers. nih.gov

Hirshfeld surface analysis is often used to visualize and quantify the relative contributions of different intermolecular contacts. Fingerprint plots derived from this analysis can distinguish the prevalence of H⋯O, H⋯N, and π–π interactions, confirming, for example, cases where significant π–π stacking is absent despite the presence of aromatic rings. nih.gov

Table 2: Calculated Interaction Energies for Non-Covalent Interactions in Benzimidazole Derivatives

| Interaction Type | System | Interaction Energy (kJ mol⁻¹) | Computational Method |

|---|---|---|---|

| π–π Interaction | 2-(furan-2-yl)-1H-benzimidazole | 24.1 | DFT, M06-2X/6-31+G(d) nih.gov |

Advanced Research Domains and Specialized Applications of Benzimidazole Scaffolds

Catalytic Applications of Benzimidazole (B57391) Derivatives

The inherent electronic characteristics and structural tunability of the benzimidazole scaffold make it a powerful platform for the development of novel catalysts. Derivatives of benzimidazole are extensively explored as ligands for metal-based catalysis and as standalone organocatalysts, demonstrating remarkable efficiency and selectivity in a variety of chemical transformations.

Design and Synthesis of Benzimidazole-Based Ligands for Metal Catalysis

Benzimidazole derivatives are excellent N-donor ligands, capable of forming stable complexes with a wide array of transition metals. pnas.org A particularly prominent class of benzimidazole-based ligands is N-heterocyclic carbenes (NHCs). These ligands form strong σ-bonds with metal centers, leading to robust and highly active catalysts. researchgate.net The synthesis of these ligands often involves the N-alkylation or N-arylation of the benzimidazole core, followed by deprotonation to generate the carbene, which can then be complexed with a metal precursor. google.com The steric and electronic properties of the resulting metal-NHC complex can be finely tuned by modifying the substituents on the benzimidazole ring and the N-substituents, which in turn influences the catalytic activity and selectivity. researchgate.net

Chiral benzimidazole-based NHC-metal complexes have been successfully employed in asymmetric catalysis. For instance, novel chiral NHC-rhodium complexes derived from benzimidazole have been synthesized and utilized as catalysts for the asymmetric 1,2-addition of organoboronic acids to aldehydes, producing chiral diarylmethanols with high yields. mdpi.com Similarly, nickel(II) complexes featuring chelating bidentate benzimidazole-based NHCs have demonstrated catalytic activity in Kumada coupling reactions of aryl halides. acs.org These catalysts have shown complete conversion of substrates like 4-bromoanisole (B123540) and 4-chloroanisole. acs.org

The synthesis of these catalytically active metal complexes often involves reacting benzimidazolium salts with metal precursors. For example, nickel(II) halide complexes are prepared from bisbenzimidazolium salts and Ni(OAc)₂. acs.org Ruthenium-arene complexes with NHC ligands have been generated in situ from 1,3-diarylimidazol(in)ium chlorides and a ruthenium dimer, proving active in ring-opening metathesis polymerization (ROMP). eurekaselect.com

Table 1: Examples of Benzimidazole-Based Metal Catalysis

| Catalyst Type | Reaction | Substrate | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Chiral NHC-Rhodium Complex | Asymmetric 1,2-addition | Arylboronic acids and aldehydes | Chiral diarylmethanols | High yields, moderate enantioselectivities | mdpi.com |

| NHC-Nickel(II) Halide Complex | Kumada Coupling | 4-bromoanisole and phenylmagnesium chloride | 4-methoxybiphenyl | 82% selectivity | acs.org |

| NHC-Nickel(II) Halide Complex | Kumada Coupling | 4-chloroanisole and phenylmagnesium chloride | 4-methoxybiphenyl | 99% selectivity | acs.org |

| NHC-Ruthenium-Arene Complex | ROMP | Norbornene, Cyclooctene | Polymer | High catalytic efficiency | eurekaselect.com |

Exploration of Organocatalytic and Enzyme Mimicry Roles

Beyond their role as ligands, benzimidazole derivatives have been explored as organocatalysts, leveraging their ability to participate in hydrogen bonding and act as Brønsted acids or bases. Chiral 2-aminobenzimidazoles, for example, have been designed as bifunctional organocatalysts that operate through hydrogen-bond mediation. researchgate.net These catalysts have proven effective in promoting the enantioselective conjugate addition of 1,3-dicarbonyl compounds to nitroolefins. nih.gov The proposed mechanism involves a bifunctional Brønsted acid-base activation where the protonated tertiary amine activates the nitroolefin, and the benzimidazole unit activates the dicarbonyl nucleophile. nih.gov

The structural and functional motifs of enzymes have inspired the design of benzimidazole-based catalysts that mimic enzymatic activity. The imidazole (B134444) moiety is a key component in the active sites of many hydrolytic enzymes, such as serine proteases and ribonucleases. pnas.orgresearchgate.net Synthetic systems have been developed to mimic the hydrolytic activity of these enzymes. For instance, zinc(II) complexes containing 2-aminomethylbenzimidazole have been synthesized as artificial catalysts inspired by phosphotriesterase for the hydrolysis of organophosphorus compounds. nih.gov These complexes demonstrate electrocatalytic activity towards the hydrolysis of pesticides like fenitrothion (B1672510) and parathion. nih.gov

Furthermore, the ability of the benzimidazole scaffold to engage in specific hydrogen-bonding interactions has been harnessed to mimic the catalytic triad (B1167595) found in serine hydrolases. pnas.org By creating a juxtaposition of nucleophilic (hydroxyl) and hydrogen-bonding (imidazole) functionalities, researchers have developed synthetic mimics that enhance the nucleophilicity of the catalytic group, facilitating hydrolysis reactions. pnas.org Some of these organocatalysts, such as chiral 2-aminobenzimidazoles, can be recovered and reused without significant loss of catalytic activity. researchgate.net

Benzimidazole in Advanced Materials Science Investigations

The unique photophysical and electrochemical properties of benzimidazole derivatives, combined with their propensity for self-assembly, make them highly attractive building blocks for advanced materials. Their applications span optoelectronics, supramolecular chemistry, and the development of protective coatings.

Fundamental Design Principles for Optoelectronic Materials

Benzimidazole-based materials are increasingly utilized in organic light-emitting diodes (OLEDs) due to their excellent charge transport properties and high thermal stability. researchgate.net The design of these materials often involves creating bipolar molecules that can efficiently transport both holes and electrons. This is typically achieved by linking an electron-donating moiety, such as carbazole, to the electron-accepting benzimidazole core. researchgate.netmdpi.com The twisting of the molecular structure between the donor and acceptor units is a key design principle to hamper π-electron conjugation, leading to high triplet energies, which is crucial for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters. researchgate.net

Pyrene-benzimidazole derivatives have been developed as novel blue emitters for OLEDs. chinesechemsoc.org By incorporating electron-deficient benzimidazole moieties, electron transport is facilitated. The number of benzimidazole units can be varied to tune the photophysical properties. chinesechemsoc.org OLEDs fabricated with these materials as the emissive layer have demonstrated pure blue electroluminescence with high external quantum efficiencies (EQE). chinesechemsoc.orgacs.org For instance, a non-doped OLED using a pyrene-benzimidazole derivative achieved a maximum EQE of 4.3%. chinesechemsoc.org Another pyrene[4,5-d]imidazole-pyrene molecule in a nondoped blue OLED exhibited an impressive maximum EQE of 8.52% with very low efficiency roll-off at high brightness. acs.org

Table 2: Performance of Benzimidazole-Based OLEDs

| Host/Emitter Material | Emitter Type | Max. EQE (%) | Device Role | Reference |

|---|---|---|---|---|

| p-CbzBiz | Green Phosphorescent (Ir(ppy)₂(acac)) | 21.8 | Host | researchgate.net |

| o-CbzBiz | Green TADF (4CzIPN) | 16.7 | Host | researchgate.net |

| Pyrene-Benzimidazole Derivative B | Blue Fluorescent | 4.3 | Emitter | chinesechemsoc.org |

| PyPI-Py | Blue Fluorescent | 8.52 | Emitter | acs.org |

| o-mCPBI | Blue Phosphorescent | >20 | Host | iucr.org |

Supramolecular Assembly and Crystal Engineering of Benzimidazole Derivatives

The benzimidazole scaffold is a versatile building block for supramolecular chemistry and crystal engineering due to its ability to form robust hydrogen bonds and participate in π-π stacking interactions. orientaljphysicalsciences.orgacs.org The N-H and imine-type nitrogen atoms of the imidazole ring act as hydrogen bond donors and acceptors, respectively, directing the self-assembly of molecules into well-defined architectures such as tapes, ribbons, and three-dimensional networks. orientaljphysicalsciences.orgmdpi.commdpi.com

The crystal packing of benzimidazole derivatives is governed by these non-covalent interactions. For example, in the crystal structure of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, O-H···N and O-H···O hydrogen bonds lead to the formation of two-dimensional layers, which are further stabilized by π-π stacking. orientaljphysicalsciences.org The analysis of intermolecular interaction energies reveals that N-H···N hydrogen bonds are major contributors to the stabilization of crystal structures, often forming centrosymmetric dimers with stabilization energies in the range of -14 to -18.52 kcal/mol. acs.org

By modifying the substituents on the benzimidazole ring, the resulting supramolecular architecture can be controlled. For instance, derivatives of 2-benzimidazolone can form either molecular tapes or three-dimensional networks depending on the nature of the substituents at the 4 and 5 positions. mdpi.com This principle of using specific, reliable intermolecular interactions to build up desired crystal structures is the core of crystal engineering. The use of benzimidazole and its derivatives as synthons—structural units that can be formed and/or assembled by known or conceivable synthetic operations—is a powerful strategy in the design of new solid-state materials. rsc.org Supramolecular polymers based on hydrogen-bonding motifs, including those that could be analogous to benzimidazole interactions, are being developed for applications in smart materials with stimuli-responsive and self-healing properties. acs.orgmdpi.comnih.govsapub.org

Theoretical Modeling of Corrosion Inhibition Mechanisms at Interfaces

Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the inhibition mechanism at the molecular level. d-nb.infosemanticscholar.org

DFT calculations provide insights into the relationship between the molecular structure of the inhibitor and its performance. Key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment, and the fraction of electrons transferred (ΔN) are correlated with inhibition efficiency. d-nb.inforesearchgate.net A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower E_LUMO value suggests a higher ability to accept electrons from the metal. mongoliajol.info

Studies have shown that the introduction of electron-donating groups (e.g., -NH₂, -CH₃) into the benzimidazole structure generally enhances inhibition efficiency, whereas electron-withdrawing groups (e.g., -NO₂) can decrease it. semanticscholar.orgresearchgate.net For example, theoretical calculations predicted that the inhibition efficiency of 7-NH₂-2-CH₃-BI would be significantly higher than that of the parent 2-CH₃-BI. semanticscholar.org These theoretical predictions are often in good agreement with experimental results. d-nb.inforesearchgate.net Monte Carlo simulations are also used to study the adsorption behavior of inhibitor molecules on the metal surface, providing a more dynamic picture of the protective layer formation. mongoliajol.info

Table 3: Theoretical Corrosion Inhibition Efficiency of Benzimidazole Derivatives

| Inhibitor | Substituent | Theoretical Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| Benzimidazole (BI) | None | 73.8 | DFT | semanticscholar.org |

| 5-NO₂-2-CH₃-BI | Nitro, Methyl | 66.001 | DFT | semanticscholar.org |

| 7-NH₂-2-CH₃-BI | Amino, Methyl | 87.44 | DFT | semanticscholar.org |

| M-4 1HBI-2MTMB | 4-chlorobenzyl thio, methyl | 98.51 (Experimental) | DFT/QSPR | d-nb.info |

| 2-mercaptobenzimidazole | Mercapto | High | DFT |

Role as Intermediates in Polymer and Dye Synthesis Research

The benzimidazole scaffold is a pivotal building block in the fields of polymer chemistry and dye synthesis, valued for its thermal stability, chemical resistance, and unique electronic properties. rsc.orgumich.edu Its rigid, fused-ring structure is leveraged to impart desirable characteristics to macromolecular chains and chromophoric systems.

In polymer science, benzimidazoles are crucial intermediates for creating high-performance polymers, most notably polybenzimidazoles (PBIs). acs.org These polymers are synthesized through the condensation reaction of o-phenylenediamines with dicarboxylic acids or their derivatives. umich.edu A more recent approach involves the synthesis of polyimides that incorporate benzimidazole groups in their side chains. For instance, polyimides derived from the copolycondensation of 5-(1H-benzimidazol-2-yl)benzene-1,3-diamine (BIB), 2,3,5,6-tetramethyl-1,4-phenylenediamine (B1203765) (Durene), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) have been developed. acs.org Research has shown that these polyimides exhibit excellent thermal stability, mechanical strength, and processability. acs.org By varying the content of the benzimidazole-containing monomer, properties such as CO2 permeability and CO2/CH4 selectivity can be fine-tuned, making these materials promising candidates for natural gas separation and purification applications. acs.org

In the realm of dye chemistry, benzimidazole derivatives serve as key intermediates for synthesizing various classes of dyes, including azo dyes. rsc.orgatbuftejoste.com.ng Azo acid dyes have been prepared from benzimidazole derivatives for application on nylon fabrics. atbuftejoste.com.ng The synthesis pathway often begins with the reaction of o-phenylenediamine (B120857) with compounds like ethyl acetoacetate (B1235776) to form a benzimidazole-based intermediate, such as 1-(1H-benzimidazol-2-yl)-propan-2-one. atbuftejoste.com.ng This intermediate is then used to create a diazonium salt, which subsequently couples with components like Gamma acid or J-acid to produce the final azo dye. atbuftejoste.com.ng These dyes have demonstrated good exhaustion percentages and moderate to very good fastness properties on nylon 6,6 fabrics. atbuftejoste.com.ng Furthermore, benzimidazole-phenothiazine based push-pull organic sensitizers have been synthesized for use in dye-sensitized solar cells (DSSCs). medcraveonline.com The synthesis involves a multi-step process including a cyclocondensation reaction to form the benzimidazole core, followed by a Knoevenagel condensation to yield the final dye molecule. medcraveonline.com

Fundamental Photophysical and Photochemical Investigations

The benzimidazole ring system is a subject of intense fundamental research due to its intriguing photophysical and photochemical properties. acs.orguc.pt As a structural bioisostere of naturally occurring purines, its interaction with light is of significant interest. uc.pt Benzimidazole derivatives are known to be multifunctional units in materials for optoelectronics, optical sensing, and bioimaging due to their characteristic electronic and emission properties. acs.orguc.pt

Photochemical studies on matrix-isolated 1H-benzimidazole have revealed that its photochemistry follows two distinct reaction pathways upon UV irradiation:

Fixed-Ring Isomerization : This pathway involves the cleavage of the N-H bond, leading to the formation of a benzimidazolyl radical and a hydrogen atom. acs.orguc.pt

Ring-Opening Isomerization : This channel features the cleavage of the five-membered imidazole ring and a concurrent shift of a hydrogen atom, resulting in the formation of 2-isocyanoaniline. acs.orguc.pt

This dual reactivity places benzimidazole in an intermediate position between related heterocycles like indole, which primarily undergoes fixed-ring photochemistry, and benzoxazole, which exhibits ring-opening photochemistry. uc.pt The specific pathway and resulting photoproducts are influenced by the surrounding environment and substitution on the benzimidazole core. acs.org For example, photolysis in solution with access to air can lead to dehydrodimerization products. acs.orguc.pt

Excited-State Dynamics and Energy Transfer Processes

Upon absorption of light, benzimidazole derivatives exhibit complex excited-state dynamics involving several competing relaxation processes. A dominant process in many hydroxyl-substituted benzimidazoles is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comnih.govrsc.org

In a detailed investigation of a bis-benzimidazole derivative (BBM), which consists of two 2-(2′-hydroxyphenyl) benzimidazole (HBI) halves, femtosecond time-resolved spectroscopy revealed the precise sequence of events following photoexcitation. mdpi.comnih.gov

Upon excitation of the enol tautomer (BBM-enol) to its excited state (BBM-enol), an ultrafast ESIPT occurs in one of the HBI units to form the keto tautomer's excited state (BBM-keto). This proton transfer has a time constant of approximately 300 femtoseconds. mdpi.comnih.gov

Following the ESIPT, the BBM-keto* state undergoes further relaxation through two primary channels: fluorescence emission with a lifetime of 1.3 nanoseconds, and a structural planarization. mdpi.com This planarization, which involves the rotation of the dihedral angle between the two HBI halves, occurs in about 3 picoseconds and leads to a dynamic redshift in the fluorescence emission. nih.gov

Beyond ESIPT, other excited-state phenomena are crucial. Studies on triphenylamine-benzimidazole derivatives have characterized their triplet states, which possess lifetimes in the microsecond (μs) range and are quenched by oxygen. acs.org However, the intersystem crossing quantum yields (the efficiency of forming the triplet state from the singlet state) for these compounds are generally low. acs.org The fluorescence lifetimes for these donor-acceptor systems are typically in the range of 2–4 nanoseconds and fit a single exponential decay, suggesting a rigid molecular structure in the excited state. acs.org

Energy transfer is another key process involving benzimidazole scaffolds. Research has shown that energy transfer catalysis can be used to generate nitrene intermediates from oxadiazolines, which then react to form benzimidazoles. acs.org Furthermore, the excited state of 2-phenylbenzimidazole (B57529) and its sulfonic acid derivative can produce singlet oxygen via energy transfer to ground-state molecular oxygen (³O₂), which is evidence of a triplet state intermediate. nih.gov

Quantum Yield Studies and Structure-Photophysical Property Relationships

The efficiency of the fluorescence process in benzimidazole derivatives is quantified by the fluorescence quantum yield (ΦF), which is highly sensitive to the molecular structure and environment. The relationship between the chemical structure and the resulting photophysical properties is a cornerstone of designing novel fluorescent materials. acs.orgrsc.org

Research on triphenylamine-benzimidazole derivatives, where substituents were varied at position 5 of the benzimidazole ring, provides a clear example of structure-property relationships. acs.org

Spectral Shifts : Attaching an electron-withdrawing group like cyano (CN) causes a significant redshift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted derivative. acs.org Conversely, electron-donating groups like hydroxyl (OH) or methoxy (B1213986) (OCH₃) result in a negligible shift in absorption but a noticeable blueshift (a shift to shorter wavelengths) in emission. acs.org

Stokes Shift : The difference between the maximum absorption and emission wavelengths, known as the Stokes shift, is an indicator of the change in geometry and electronic distribution between the ground and excited states. For these derivatives, large Stokes shifts are observed, particularly in polar solvents like ethanol, which points to a significant intramolecular charge transfer (ICT) character in the excited state, from the electron-donating triphenylamine (B166846) to the electron-accepting benzimidazole moiety. acs.org

Quantum Yields : Despite the spectral shifts, the core photophysical properties, including the fluorescence quantum yields, were found to not change significantly with different substitutions. The compounds generally exhibit high fluorescence quantum yields, making the radiative decay (fluorescence) the dominant relaxation pathway over non-radiative processes like intersystem crossing. acs.org

Table 1: Photophysical Data for Triphenylamine-Benzimidazole Derivatives in Ethanol

| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| 1a | -H | 341 | 414 | 4975 | 0.72 |

| 1b | -OH | 341 | 400 | 4325 | 0.62 |

| 1c | -OCH₃ | 342 | 401 | 4281 | 0.66 |

| 1d | -CN | 354 | 446 | 5583 | 0.60 |

Data sourced from The Journal of Organic Chemistry. acs.org

Other studies have quantified the quantum yields for different processes. For instance, the quantum yield of singlet oxygen (¹O₂) generation, a key process in photodynamic therapy, was determined for 2-phenylbenzimidazole (PBI) and its derivative 2-phenylbenzimidazole-5-sulfonic acid (PBSA). nih.gov

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) in Acetonitrile

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|

| 2-phenylbenzimidazole (PBI) | 0.07 |

| 2-phenylbenzimidazole-5-sulfonic acid (PBSA) | 0.04 |

Data sourced from Photochemical & Photobiological Sciences. nih.gov

These quantitative studies are essential for tailoring benzimidazole scaffolds for specific applications, from light-emitting devices where high fluorescence quantum yield is desired, to photosensitizers where a high triplet state and singlet oxygen yield are necessary. acs.orgnih.govrsc.org

Future Perspectives and Emerging Directions in Benzimidazole Research

Integration of Artificial Intelligence and Machine Learning in Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is poised to transform the landscape of drug discovery and molecular design, and the field of benzimidazole (B57391) research is no exception. nih.govresearchgate.net These computational tools offer the potential to accelerate the identification of novel benzimidazole derivatives with enhanced therapeutic properties by rapidly analyzing vast datasets and predicting molecular activities. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, are becoming increasingly sophisticated. nih.gov These models can predict the biological activity of new benzimidazole compounds by analyzing the numerical representations of their chemical structures. nih.gov For instance, machine learning models like k-nearest neighbor (KNN), random forest regression (RF), and gradient boosting (GB) have been employed to predict the anti-corrosion properties of benzimidazole derivatives. doi.org In one study, a KNN model demonstrated superior performance in predicting inhibition efficiencies. doi.org Another study utilized a support vector machine (SVM) model, which yielded a high correlation coefficient in predicting the inhibition efficiency of benzimidazole derivatives, and subsequently designed new molecules with high predicted potential. researchgate.netnih.gov

These computational approaches are not limited to predicting a single property. They can be used to forecast a range of pharmacological effects, including anticancer, antibacterial, and antioxidant activities, thereby aiding in lead optimization and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. eurekaselect.com By leveraging AI and ML, researchers can streamline the drug discovery process, reduce costs, and increase the likelihood of identifying effective therapeutic candidates. researchgate.netresearchgate.net The synergy between experimental work and computational predictions will continue to drive innovation in benzimidazole medicinal chemistry. impactfactor.org

Table 1: Application of Machine Learning Models in Benzimidazole Research

| Machine Learning Model | Application | Predicted Property | Reference |

| K-Nearest Neighbor (KNN) | Corrosion Inhibition | Inhibition Efficiency | doi.org |

| Random Forest (RF) | Corrosion Inhibition | Inhibition Efficiency | doi.orgresearchgate.net |

| Gradient Boosting (GB) | Corrosion Inhibition | Inhibition Efficiency | doi.org |

| Support Vector Machine (SVM) | Corrosion Inhibition | Inhibition Efficiency | researchgate.netnih.gov |

| Linear Regression | Biological Activity | pIC50 | acs.org |

| Bagging Regression | Biological Activity | pIC50 | acs.org |

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

In recent years, the principles of green chemistry have become a paramount consideration in chemical synthesis, and the production of benzimidazole derivatives is undergoing a significant transformation towards more sustainable and environmentally friendly methods. bohrium.comijarsct.co.in The focus is on reducing or eliminating the use of hazardous solvents, developing energy-efficient processes, and utilizing renewable resources. eprajournals.comeijppr.com

Several innovative and eco-friendly synthetic strategies have emerged. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times from hours to minutes while increasing product yields. eijppr.comrjptonline.org This technique offers a clean, efficient, and economical alternative to conventional heating methods. eijppr.com Another promising approach is the use of mechanochemistry, such as mortar-and-pestle grinding, which can facilitate the synthesis of benzimidazoles in the absence of solvents. tandfonline.com

Table 2: Green Chemistry Approaches for Benzimidazole Synthesis

| Method | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | High efficiency, increased yields, energy saving | eijppr.comrjptonline.org |

| Mechanochemistry (Grinding) | Solvent-free reaction conditions | Environmentally friendly, operational simplicity | tandfonline.com |

| Photocatalysis | Use of light to drive reactions | Sustainable, utilizes renewable energy | doaj.orgcnr.it |

| Biocatalysis | Use of enzymes or whole organisms | Mild reaction conditions, high selectivity | doaj.org |

| Nanocatalysis | High surface area catalysts | High efficiency, reusability, milder conditions | ijarsct.co.in |

| Use of Green Solvents | Water, ionic liquids | Reduced toxicity and environmental impact | mdpi.com |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique structural and electronic properties of the benzimidazole nucleus have propelled its application beyond medicinal chemistry into the realm of materials science. doaj.orgresearchgate.net The multifunctionality of the benzimidazole unit, including its electron-accepting ability, π-bridging capabilities, and metal-ion chelating properties, makes it an exceptional candidate for the design of advanced functional materials. researchgate.netresearchgate.net

Benzimidazole derivatives are being incorporated into a variety of materials with diverse applications. They are used in the development of organic light-emitting diodes (OLEDs), optical chemical sensors, and smart molecular sensors. researchgate.netresearchgate.net The ability of benzimidazoles to coordinate with metal ions has led to their use in creating metal-organic frameworks (MOFs) and coordination polymers, which have potential applications in gas storage, separation, and catalysis. ijarsct.co.inresearchgate.net

A significant area of research is the development of benzimidazole-based polymers. Polybenzimidazole (PBI) and its derivatives are known for their high thermal stability, chemical resistance, and unique electrical properties. google.comroyalsocietypublishing.org These polymers are being investigated for applications such as aerogels, which are highly porous materials with potential uses in insulation and catalysis. google.com Porous benzimidazole-linked polymers (BILPs) have shown promise in small gas storage (e.g., H₂, CH₄, CO₂) and selective gas uptake, which is crucial for applications like post-combustion carbon capture. acs.org Furthermore, benzimidazole-based covalent organic polymers are being explored for their high energy storage capacity in supercapacitors. researchgate.net The interdisciplinary nature of this research, combining principles of organic synthesis, polymer chemistry, and materials science, is paving the way for the creation of novel materials with tailored properties for a wide range of technological applications.

Q & A

Q. What are the standard synthetic routes for 5H-benzimidazole and its derivatives?

The synthesis of benzimidazoles typically involves the Phillips reaction, where o-phenylenediamine is condensed with organic acids (e.g., formic acid) under acidic conditions to form the heterocyclic core . For derivatives, substituents can be introduced via post-synthetic modifications, such as alkylation, sulfonation, or coupling reactions. For example, 6-benzoxazole benzimidazole derivatives are synthesized by introducing functional groups at specific positions to enhance biological activity . Reaction optimization (e.g., temperature, catalyst choice) is critical to minimize byproducts.

Q. How can researchers characterize this compound derivatives for purity and structural integrity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and aromatic proton environments .

- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98% is typical in pharmacological studies) .

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (e.g., >300°C for 1H-benzimidazole-5-carboxylic acid) .

Q. What safety protocols are essential when handling this compound derivatives in the lab?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2A hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (P261, P271 precautions) .

- Spill Management : Neutralize spills with inert absorbents and avoid dust generation .

- Storage : Keep in airtight containers away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific biological targets?

SAR strategies include:

- Functional Group Modulation : Introducing electron-withdrawing groups (e.g., nitro, sulfonic acid) at the 5-position to enhance antiparasitic activity .

- Metal Complexation : Coordinating with ZnCl₂ or Co(II) to mimic vitamin B12-like activity .

- Hybrid Molecules : Combining benzimidazole with benzoxazole or pyridine moieties to improve pharmacokinetic properties .

- In Silico Screening : Molecular docking to predict binding affinity with targets like tubulin or ATP-binding enzymes .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of novel this compound analogs?

- ADMET Prediction : Software like SwissADME or ADMETLab2.0 to assess absorption, distribution, and toxicity.

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular Dynamics (MD) Simulations : For studying stability in biological membranes .

- PICO Framework : To align research questions with clinical relevance (e.g., Patient/Intervention/Comparison/Outcome) .

Q. How should researchers address contradictions in reported biological activity data for this compound compounds?

- Systematic Review : Follow Cochrane guidelines to assess bias, heterogeneity, and data quality across studies .

- Dose-Response Analysis : Replicate experiments under standardized conditions to isolate variables (e.g., cell line specificity) .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify trends .

- Mechanistic Studies : Employ knock-out models or isotopic labeling to confirm target engagement .

Q. What strategies improve the selectivity of this compound derivatives for parasitic vs. human enzymes?

- Enzyme Inhibition Assays : Compare IC₅₀ values against human carbonic anhydrase vs. parasitic homologs .

- Crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify binding-pocket disparities .

- Proteomics : Identify off-target interactions using affinity chromatography and mass spectrometry .

Q. What are the challenges in scaling up this compound synthesis while maintaining yield and purity?

- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

Methodological Notes

- Ethical Standards : Ensure data integrity by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) and avoiding plagiarism .

- Data Storage : Securely archive spectral data, synthetic protocols, and raw results in repositories like Zenodo or institutional databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.